molecular formula C17H23N3O3S B248805 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE

Katalognummer: B248805
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: RXCFZSSPHCJACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylpyrrole group

Eigenschaften

Molekularformel

C17H23N3O3S

Molekulargewicht

349.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine

InChI

InChI=1S/C17H23N3O3S/c1-18-9-3-4-15(18)14-19-10-12-20(13-11-19)24(21,22)17-7-5-16(23-2)6-8-17/h3-9H,10-14H2,1-2H3

InChI-Schlüssel

RXCFZSSPHCJACV-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Kanonische SMILES

CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the methoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methylpyrrole group: This is typically done via a nucleophilic substitution reaction where the piperazine derivative reacts with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-[(4-hydroxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.

    Reduction: Formation of 1-[(4-methoxyphenyl)thio]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(4-methoxyphenyl)sulfonyl]-4-[(1H-pyrrol-2-yl)methyl]piperazine: Lacks the methyl group on the pyrrole ring.

    1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)ethyl]piperazine: Has an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenylsulfonyl and methylpyrrole groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.